molecular formula C17H12Br2N6O4 B4977612 2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,4,6-triamine

2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,4,6-triamine

Cat. No.: B4977612
M. Wt: 524.1 g/mol
InChI Key: RDGYSDUULHHCJZ-UHFFFAOYSA-N
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Description

2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,4,6-triamine is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and nitro groups

Properties

IUPAC Name

2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Br2N6O4/c18-9-1-5-11(6-2-9)21-16-14(24(26)27)13(20)15(25(28)29)17(23-16)22-12-7-3-10(19)4-8-12/h1-8H,(H4,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGYSDUULHHCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=C(C(=N2)NC3=CC=C(C=C3)Br)[N+](=O)[O-])N)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Br2N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,4,6-triamine typically involves multi-step organic reactions. The starting materials often include 4-bromophenylamine and dinitropyridine derivatives. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of new compounds with different functional groups replacing the bromine atoms.

Scientific Research Applications

2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,4,6-triamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,4,6-triamine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The nitro groups and aromatic rings play a crucial role in these interactions, influencing the compound’s overall biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine
  • 9,10-bis(4-bromophenyl)-2-N,6-N-bis(4-methylphenyl)-2-N,6-N-bis[4-(propan-2-yl)phenyl]anthracene-2,6-diamine

Uniqueness

2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,4,6-triamine is unique due to its specific arrangement of bromine, nitro, and amine groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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